Cas no 1273655-05-2 (3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID)

3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID 化学的及び物理的性質
名前と識別子
-
- 3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID
- Benzenepropanoic acid, β-amino-3-bromo-2-fluoro-
- EN300-1895145
- 1273655-05-2
-
- インチ: 1S/C9H9BrFNO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)
- InChIKey: VFYGMKNWEFTUAL-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1F)C(CC(=O)O)N
計算された属性
- せいみつぶんしりょう: 260.98007g/mol
- どういたいしつりょう: 260.98007g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 63.3Ų
じっけんとくせい
- 密度みつど: 1.656±0.06 g/cm3(Predicted)
- ふってん: 357.7±42.0 °C(Predicted)
- 酸性度係数(pKa): 3.59±0.10(Predicted)
3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1895145-0.05g |
3-amino-3-(3-bromo-2-fluorophenyl)propanoic acid |
1273655-05-2 | 0.05g |
$468.0 | 2023-09-18 | ||
Enamine | EN300-1895145-0.25g |
3-amino-3-(3-bromo-2-fluorophenyl)propanoic acid |
1273655-05-2 | 0.25g |
$513.0 | 2023-09-18 | ||
Enamine | EN300-1895145-0.5g |
3-amino-3-(3-bromo-2-fluorophenyl)propanoic acid |
1273655-05-2 | 0.5g |
$535.0 | 2023-09-18 | ||
Enamine | EN300-1895145-10.0g |
3-amino-3-(3-bromo-2-fluorophenyl)propanoic acid |
1273655-05-2 | 10g |
$3622.0 | 2023-06-01 | ||
Enamine | EN300-1895145-10g |
3-amino-3-(3-bromo-2-fluorophenyl)propanoic acid |
1273655-05-2 | 10g |
$2393.0 | 2023-09-18 | ||
Enamine | EN300-1895145-5g |
3-amino-3-(3-bromo-2-fluorophenyl)propanoic acid |
1273655-05-2 | 5g |
$1614.0 | 2023-09-18 | ||
Enamine | EN300-1895145-2.5g |
3-amino-3-(3-bromo-2-fluorophenyl)propanoic acid |
1273655-05-2 | 2.5g |
$1089.0 | 2023-09-18 | ||
Enamine | EN300-1895145-1.0g |
3-amino-3-(3-bromo-2-fluorophenyl)propanoic acid |
1273655-05-2 | 1g |
$842.0 | 2023-06-01 | ||
Enamine | EN300-1895145-0.1g |
3-amino-3-(3-bromo-2-fluorophenyl)propanoic acid |
1273655-05-2 | 0.1g |
$490.0 | 2023-09-18 | ||
Enamine | EN300-1895145-5.0g |
3-amino-3-(3-bromo-2-fluorophenyl)propanoic acid |
1273655-05-2 | 5g |
$2443.0 | 2023-06-01 |
3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Tanumoy Dhawa,Ananta Hazra,Arpita Barma,Kunal Pal,Parimal Karmakar,Partha Roy RSC Adv., 2020,10, 15501-15513
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Wei Chen Nanoscale, 2015,7, 6957-6990
3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACIDに関する追加情報
Introduction to 3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID (CAS No. 1273655-05-2)
3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID, identified by its Chemical Abstracts Service (CAS) number 1273655-05-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes both amino and carboxylic acid functional groups, coupled with a bromo and fluoro substituents on a phenyl ring. Such structural features make it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID consists of a propyl chain with an amino group at the terminal position, attached to a benzene ring that is substituted with bromine at the 3-position and fluorine at the 2-position. This specific arrangement of atoms imparts distinct chemical properties, including reactivity patterns that are useful in synthetic chemistry. The presence of both electron-withdrawing (bromo and fluoro) and electron-donating (amino) groups allows for diverse modifications, making it a versatile intermediate in the synthesis of more complex pharmacophores.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing both amino and carboxylic acid moieties, as these functional groups are frequently found in biologically active molecules. The carboxylic acid group can participate in hydrogen bonding interactions, while the amino group can serve as a site for further derivatization, such as amidation or coupling reactions. These properties make 3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID a valuable building block for designing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting various biological pathways. For instance, the fluoro-substituted phenyl ring is known to enhance metabolic stability and binding affinity in drug candidates. Additionally, the bromo group can be exploited in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in medicinal chemistry to construct complex molecular architectures.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. The fluorine atom at the 2-position of the phenyl ring in 3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID introduces a degree of electronic richness that can influence the compound's interactions with biological targets. This feature has been leveraged in the design of kinase inhibitors, where fluorine substitution often enhances potency and selectivity.
The amino group at the end of the propyl chain provides another point of modification, allowing chemists to introduce various pharmacophoric elements through further derivatization. For example, it can be converted into an amide or urea linkage, which are common motifs in drug molecules known to improve solubility and bioavailability. Such modifications are crucial for optimizing pharmacokinetic profiles and enhancing therapeutic efficacy.
Moreover, the bromo-substituted phenyl ring offers opportunities for further functionalization via transition-metal-catalyzed reactions. These reactions are instrumental in constructing diverse molecular libraries for high-throughput screening (HTS) campaigns. The ability to selectively modify different parts of the molecule allows researchers to rapidly explore structure-activity relationships (SAR), thereby accelerating the discovery process.
In clinical research settings, 3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID has been investigated as a precursor for synthesizing novel therapeutic agents targeting neurological disorders. The combination of amino and carboxylic acid functionalities makes it an attractive scaffold for developing neuroprotective or anti-inflammatory compounds. Preliminary studies suggest that derivatives of this compound may exhibit promising effects on neurotransmitter receptor activity, warranting further investigation.
The role of fluorine-containing compounds in modern drug design cannot be overstated. The unique electronic properties of fluorine allow it to influence both hydrophobicity and metabolic stability, making it an indispensable element in many successful drugs on the market today. The presence of a fluoro-substituent at the 2-position of the phenyl ring in 3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID underscores its potential as a key component in next-generation therapeutics.
As synthetic methodologies continue to evolve, so does the potential for utilizing compounds like 3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID in drug development. Advances in catalytic chemistry have enabled more efficient and selective transformations, opening up new avenues for molecular diversification. This compound serves as a testament to how careful structural design can yield molecules with multiple functionalities that are well-suited for medicinal applications.
In conclusion, CAS No. 1273655-05-2, corresponding to 3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID, represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—comprising an amino group, a carboxylic acid moiety, and halogenated aromatic rings—make it a versatile intermediate for synthesizing biologically active molecules. Ongoing research continues to uncover new applications for this compound, highlighting its importance as a building block in drug discovery efforts aimed at addressing various therapeutic challenges.
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